molecular formula C11H10Cl2O3 B1332148 Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate CAS No. 60868-41-9

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Cat. No. B1332148
CAS RN: 60868-41-9
M. Wt: 261.1 g/mol
InChI Key: QJVFFNRCSJWXPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate involves the use of spectroscopic techniques such as FT-IR, NMR, and ESI-MS to confirm the structure of the synthesized compound . Another related compound, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, is synthesized from p-chloropropiophenone by enamination and subsequent condensation with chlorooxalic acid ethyl ester . These methods demonstrate the complexity and precision required in synthesizing chlorophenyl-containing ethyl esters.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray crystallography and various spectroscopic methods. For example, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate has been determined, revealing an orthorhombic space group and specific bond distances . Similarly, the structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been elucidated using single-crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their molecular structures and the presence of functional groups. For instance, the presence of ester, amide, and cyano groups in these molecules suggests that they can undergo a variety of chemical reactions, such as hydrolysis, nucleophilic substitution, and addition reactions. The specific reactivity would depend on the other substituents present on the phenyl ring and the overall molecular context.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. For example, the presence of chlorophenyl groups can influence the lipophilicity, which is important for the biological activity of these compounds. The crystalline structures provide insight into the solid-state properties, such as melting points and solubility. Computational methods, such as density functional theory (DFT), are used to predict various properties and reactivity parameters, which are crucial for understanding the behavior of these compounds in different environments .

Scientific Research Applications

Organic Intermediates in Wastewater Treatment

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is identified in studies related to the degradation of certain organic compounds, such as 2,4-dichlorophenoxyacetic acid, in wastewater treatment processes. The research by Sun and Pignatello (1993) on the advanced oxidation processes for wastewater treatment reveals the presence of similar compounds, emphasizing their role as intermediates in environmental applications (Yunfu. Sun & J. Pignatello, 1993).

Synthesis of Substituted Compounds

Research has focused on synthesizing derivatives of ethyl 3-oxopropanoates, which are structurally similar to Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. For instance, Larionova et al. (2013) developed an approach for the synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, which highlights the chemical versatility and potential applications of these compounds in various syntheses (N. A. Larionova et al., 2013).

Polymorphism in Pharmaceutical Compounds

The study of polymorphic forms of similar ethyl 3-oxopropanoate derivatives, as conducted by Vogt et al. (2013), provides insights into the challenges of characterizing such compounds in pharmaceutical research. These findings are crucial for understanding the physical and chemical properties of similar compounds, including Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (F. Vogt et al., 2013).

Enantioselective Reductions in Bioorganic Chemistry

The enantioselective reduction of similar 3-aryl-3-oxopropanoates by Rhizopus species, as researched by Salvi and Chattopadhyay (2006), demonstrates the biological applications of these compounds. This research contributes to the understanding of the bioorganic transformations that compounds like Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate may undergo (N. Salvi & S. Chattopadhyay, 2006).

Acetylcholinesterase Inhibition and Analytical Method Development

Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, structurally similar to Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, shows potential as an acetylcholinesterase inhibitor. Nemani, Shard, and Sengupta (2018) developed an analytical method for its quantification and investigated its stability and in vitro metabolism, highlighting the potential pharmacological applications of these compounds (Kavya Sri Nemani, Amit Shard, & P. Sengupta, 2018).

Catalytic Synthesis Applications

The catalytic synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates from compounds structurally related to Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, as demonstrated by Machado et al. (2011), suggests its utility in organic synthesis, particularly in developing efficient, regioselective synthesis methods (P. Machado et al., 2011).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves predicting or suggesting potential applications or areas of study for the compound. This could be based on its properties, biological activity, or other factors.


Please note that the availability of this information can vary depending on the specific compound and the extent of research conducted on it. For a specific compound like “Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate”, you may need to consult specialized databases or scientific literature.


properties

IUPAC Name

ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVFFNRCSJWXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337344
Record name Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

CAS RN

60868-41-9
Record name Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60868-41-9
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Synthesis routes and methods I

Procedure details

To a cold (5° C.) vigorously stirred mixture of 121.87 g (0.936 mole) of ethyl acetoacetate, 314 ml. of benzene and 626 ml. of water was added 41.25 ml. of 33% sodium hydroxide. To the above mixture was added simultaneously in two dropping funnels 177.0 g (1.01 mole) of p-chlorobenzoyl chloride and 188.8 ml. of 33% sodium hydroxide in 2 hours. The reaction mixture became pasty. The reaction mixture was heated at 35° C. for 1 hour, cooled and filtered to give 170.0 g of sodium salt of ethyl 2-benzoylacetoacetate. Part (150 g) of this salt was added to a mixture of 39.0 g (0.729 mole) of ammonium chloride and 78 ml. of concentrated ammonium hydroxide in 780 ml. of water. The mixture was stirred at 40°-50° C. for 3 hours and cooled in an ice bath. The precipitate was filtered to give 115.5 g of yellow solid which was Kugelrohr distilled to give 76.0 g (38% based on ethyl acetoacetate) of crude ethyl p-chlorobenzoylacetate. A mixture of 40.0 g (0.175 mole) of crude ethyl p-chlorobenzoylacetate, 24.2 g (0.18 mole) of sulfuryl chloride and some chloroform was held at reflux for 6 hours, cooled and concentrated to give 49.0 g of crude ethyl 2-chloro-p-chlorobenzoylacetate. A mixture of 46.0 g (0.174 mole) of crude ethyl 2-chloro-p-chlorobenzoylacetate, 13.25 g (0.174 mole) of thiourea, and 174 ml. of ethanol was held at reflux for 2 hours and cooled. The precipitate was filtered and neutralized with saturated sodium bicarbonate. The insoluble material was filtered to give 37.0 g (80%) of ethyl 2-amino-4-p-chlorophenyl-5-thiazolecarboxylate, m.p. 198°-200° C. To a cold (-5° C.) mixture of 11.3 g (0.04 mole) of ethyl 2-amino-4-p-chlorophenyl-5-thiazolecarboxylate and 80 ml. of 85% phosphonic acid was added 40 ml. of 70% nitric acid. To the above mixture was added with vigorous stirring, 4.0 g (0.0434 mole) of sodium nitrite in 20 minutes at -5°-0° C. The reaction mixture was stirred at -5°-0° C. for 10 minutes and poured into a mixture of 4.0 g (0.04 mole) of cuprous chloride, 20 ml. of concentrated hydrochloric acid and 20 ml. of water. The reaction mixture was stirred at room temperature for 30 minutes, after which time evolution had subsided. The precipitate was filtered to give 10.5 g of solid which was Kugelrohr distilled (145° C. at 0.05 mm Hg) to give 6.0 g of solid, m.p. 113°-120° C., which was recrystallized from hot ethanol to give 4.4 g (37%) of ethyl 2-chloro-4-p-chlorophenyl-5-thiazolecarboxylate as a white solid, m.p. 119°-120° C.
Quantity
40 g
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24.2 g
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Synthesis routes and methods II

Procedure details

To a solution of 2′,4′-Dichloroacetophenone (1.50 g, 7.93 mmol) in diethyl carbonate (24.0 mL, 198 mmol) at 0° C. was added slowly NaH (60% suspension in mineral oil, 0.657 g, 16.4 mmol). The mixture was then stirred at 80° C. for 90 minutes. The mixture was cooled to room temperature then poured into an ice cold solution of 2.0 mL acetic acid in 56 mL water. The layers were separated and the aqueous phase was extracted with ether 3 times. The organic extracts were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. Column chromatography was performed to yield the title compound (1.16 g, 56%). LCMS: (FA) ES+, 262. 1H NMR (400 MHz, d1-chloroform) δ (2 sets of signals, keto and enol): 12.49 (s, 1H), 7.61-7.29 (m, 2 sets of 3H), 5.57 (s, 1H), 4.28 (q, J=7.28 Hz, 2H), 4.19 (q, J=7.28 Hz, 2H), 4.02 (s, 2H), 1.34 (t, J=7.03 Hz, 3H), 1.25 (t, J=7.03 Hz, 3H).
Quantity
1.5 g
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reactant
Reaction Step One
Quantity
24 mL
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Quantity
0.657 g
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reactant
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[Compound]
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ice
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0 (± 1) mol
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2 mL
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Quantity
56 mL
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Yield
56%

Synthesis routes and methods III

Procedure details

Synthesis of Intermediate 1a was done by standard procedure starting from 2,4-dichloroacetophenone, diethylcarbonate (25 eq) and NaH (2 eq) at 80° C. for 60 minutes.
[Compound]
Name
Intermediate 1a
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Reactant of Route 2
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Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Reactant of Route 3
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Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Reactant of Route 4
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Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Citations

For This Compound
2
Citations
RR Shukla - 2012 - research.library.mun.ca
4 (1H)-Quinolone is an important phamacophore found in a variety of biologically active molecules including clinically used antimalarial, antibacterial, anti-inflammatory, anticancer and …
Number of citations: 1 research.library.mun.ca
SK Sotiriou, I Kamileri, N Lugli, K Evangelou, C Da-Ré… - Molecular cell, 2016 - cell.com
Human cancers are characterized by the presence of oncogene-induced DNA replication stress (DRS), making them dependent on repair pathways such as break-induced replication (…
Number of citations: 272 www.cell.com

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